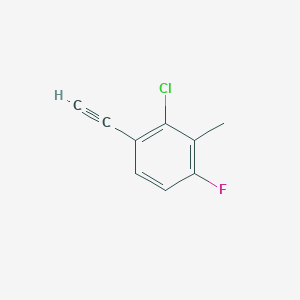
2-氯-1-乙炔基-4-氟-3-甲基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chloro, ethynyl, fluoro, and methyl substituents on the benzene ring
科学研究应用
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and dyes.
准备方法
The synthesis of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Reduction and Bromination: The nitro group is reduced to an amine, followed by bromination to introduce the bromo substituent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to yield the substituted benzene ring . The specific pathways and targets depend on the nature of the reaction and the substituents involved.
相似化合物的比较
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene can be compared with other benzene derivatives such as:
- 2-Chloro-1-fluoro-4-methylbenzene
- 2-Chloro-1-ethynyl-4-methylbenzene
- 2-Fluoro-1-ethynyl-4-methylbenzene
These compounds share similar structural features but differ in the position and type of substituents. The presence of the ethynyl group in 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene makes it unique, influencing its reactivity and applications .
生物活性
2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene, also known as a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, activity against various targets, and relevant case studies.
- IUPAC Name : 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene
- Molecular Formula : C10H7ClF
- CAS Number : 2470437-90-0
The primary biological activity of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene is attributed to its interaction with specific enzymes and pathways:
Target Enzymes
- Tyrosinase : This compound inhibits the activity of tyrosinase, an enzyme crucial in the melanogenesis pathway, which converts L-tyrosine to melanin.
- Mode of Action : It binds to both the catalytic and allosteric sites of tyrosinase, leading to decreased melanin synthesis and reduced cellular tyrosinase activity.
Biochemical Pathways
The inhibition of tyrosinase disrupts the conversion of L-DOPA to DOPA-quinone, ultimately affecting melanin production. This property makes the compound a candidate for applications in skin whitening and pigmentation disorders.
Biological Activity Overview
The biological activity of 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Tyrosinase Inhibition | Decreased melanin synthesis | |
| Antimicrobial Potential | Active against various pathogens | |
| Anticancer Activity | Inhibitory effects on cancer cell lines |
Study 1: Tyrosinase Inhibition
In a laboratory study, 2-Chloro-1-ethynyl-4-fluoro-3-methylbenzene was tested for its ability to inhibit tyrosinase. The results indicated a significant reduction in enzyme activity at low concentrations, suggesting its potential use in cosmetic formulations aimed at skin lightening.
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of this compound. It demonstrated effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus strains. The study highlighted its potential as an alternative treatment for bacterial infections.
Study 3: Anticancer Properties
A recent investigation revealed that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways, indicating its promise in cancer therapy .
属性
IUPAC Name |
2-chloro-1-ethynyl-4-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF/c1-3-7-4-5-8(11)6(2)9(7)10/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXMCYSDGHHPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














